molecular formula C25H28N4O4S2 B2422332 2-{4-[methyl(phenyl)sulfamoyl]benzamido}-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 681181-48-6

2-{4-[methyl(phenyl)sulfamoyl]benzamido}-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2422332
CAS No.: 681181-48-6
M. Wt: 512.64
InChI Key: UXWBQXKIOMCNSQ-UHFFFAOYSA-N
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Description

2-{4-[methyl(phenyl)sulfamoyl]benzamido}-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, a benzoyl group, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[methyl(phenyl)sulfamoyl]benzamido}-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a pyridine derivative under acidic conditions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Sulfamoyl Group: The sulfamoyl group is attached via a sulfonamide formation reaction, where a suitable sulfonyl chloride reacts with an amine group on the benzoyl derivative.

    Final Coupling: The final step involves coupling the intermediate with a propylamine derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-{4-[methyl(phenyl)sulfamoyl]benzamido}-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic conditions, solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-{4-[methyl(phenyl)sulfamoyl]benzamido}-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

    Materials Science: The compound’s thieno[2,3-c]pyridine core makes it suitable for use in organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties are of interest for developing advanced materials.

    Biological Research: The compound is used as a tool in biological research to study enzyme inhibition and protein interactions. Its ability to form stable complexes with proteins makes it valuable for biochemical studies.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{4-[methyl(phenyl)sulfamoyl]benzamido}-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The compound’s thieno[2,3-c]pyridine core plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
  • 2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-6-butyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
  • 2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-6-isopropyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

Uniqueness

The uniqueness of 2-{4-[methyl(phenyl)sulfamoyl]benzamido}-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain applications, such as enzyme inhibition and material science, where other similar compounds may not perform as well.

Properties

IUPAC Name

2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4S2/c1-3-14-29-15-13-20-21(16-29)34-25(22(20)23(26)30)27-24(31)17-9-11-19(12-10-17)35(32,33)28(2)18-7-5-4-6-8-18/h4-12H,3,13-16H2,1-2H3,(H2,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWBQXKIOMCNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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